molecular formula C16H20N2O3S B12390507 Urease-IN-5

Urease-IN-5

Cat. No.: B12390507
M. Wt: 320.4 g/mol
InChI Key: XHNDFOUMYFSXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urease-IN-5 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in medical and agricultural fields due to its involvement in pathogenicity and soil nitrogen cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Urease-IN-5 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Urease-IN-5 has diverse applications in scientific research:

Mechanism of Action

Urease-IN-5 exerts its effects by binding to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea. This binding involves coordination with the nickel ions in the active site, disrupting the enzyme’s function. The inhibition of urease leads to a decrease in ammonia production, which is beneficial in both medical and agricultural contexts .

Comparison with Similar Compounds

    Acetohydroxamic Acid: Another urease inhibitor used clinically but with different binding mechanisms.

    Fluoroquinolones: Broad-spectrum antibiotics that also inhibit bacterial urease.

Uniqueness of Urease-IN-5: this compound is unique due to its high specificity and potency in inhibiting urease. Unlike other inhibitors, it has a lower risk of side effects and can be used in various applications without significant toxicity .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19)

InChI Key

XHNDFOUMYFSXKE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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